molecular formula C18H16N2O B1653929 2-[4-(Benzyloxy)phenyl]pyridin-4-amine CAS No. 2055119-22-5

2-[4-(Benzyloxy)phenyl]pyridin-4-amine

Cat. No.: B1653929
CAS No.: 2055119-22-5
M. Wt: 276.3
InChI Key: KGZBEXICOGAKKB-UHFFFAOYSA-N
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Description

2-[4-(Benzyloxy)phenyl]pyridin-4-amine is an organic compound with the molecular formula C18H16N2O It is characterized by a pyridine ring substituted with a benzyloxyphenyl group at the 2-position and an amine group at the 4-position

Mechanism of Action

Target of Action

The primary target of 2-[4-(Benzyloxy)phenyl]pyridin-4-amine is the Epidermal Growth Factor Receptor (EGFR) kinase . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα). Upon activation, EGFR initiates a signal transduction cascade that leads to DNA synthesis and cell proliferation.

Mode of Action

This compound interacts with EGFR kinase, inhibiting its activity . This inhibition prevents the signal transduction cascade initiated by EGFR, thereby inhibiting DNA synthesis and cell proliferation.

Biochemical Pathways

The compound affects the EGFR signaling pathway . This pathway is crucial in regulating cell proliferation, survival, differentiation, and other cellular functions. By inhibiting EGFR kinase, the compound disrupts this pathway, leading to decreased cell proliferation.

Result of Action

The result of the action of this compound is the inhibition of cell proliferation. In particular, it has shown potent antiproliferative results against the A549 cancer cell line .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzyloxy)phenyl]pyridin-4-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the reaction of 4-bromo-2-aminopyridine with 4-benzyloxyphenylboronic acid in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the Suzuki–Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis. The reaction conditions can be optimized to improve yield and purity, making it feasible for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzyloxy)phenyl]pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-[4-(Benzyloxy)phenyl]pyridin-4-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-[4-(Methoxy)phenyl]pyridin-4-amine: Similar structure but with a methoxy group instead of a benzyloxy group.

    2-[4-(Ethoxy)phenyl]pyridin-4-amine: Similar structure but with an ethoxy group instead of a benzyloxy group.

    2-[4-(Phenoxy)phenyl]pyridin-4-amine: Similar structure but with a phenoxy group instead of a benzyloxy group.

Uniqueness

2-[4-(Benzyloxy)phenyl]pyridin-4-amine is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. The benzyloxy group can provide additional stability and enhance interactions with biological targets compared to other similar compounds .

Properties

IUPAC Name

2-(4-phenylmethoxyphenyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c19-16-10-11-20-18(12-16)15-6-8-17(9-7-15)21-13-14-4-2-1-3-5-14/h1-12H,13H2,(H2,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZBEXICOGAKKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201259246
Record name 4-Pyridinamine, 2-[4-(phenylmethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201259246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055119-22-5
Record name 4-Pyridinamine, 2-[4-(phenylmethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055119-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinamine, 2-[4-(phenylmethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201259246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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